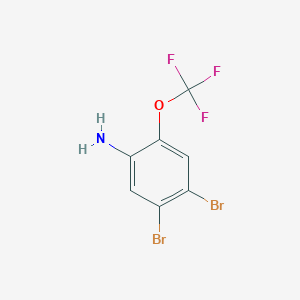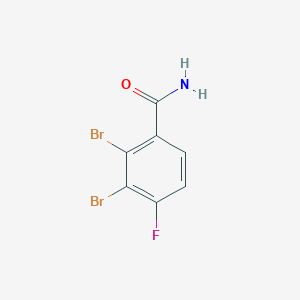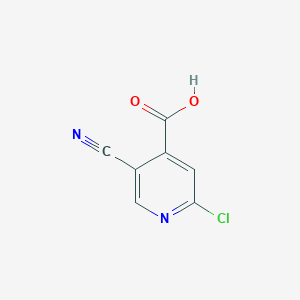![molecular formula C10H13BrClNO2S B1447491 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride CAS No. 1864016-64-7](/img/structure/B1447491.png)
3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride is an organic compound with the chemical formula C10H13BrClNO4S. It is a white crystalline solid that is soluble in water and alcohol. It is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and in the production of pharmaceuticals.
Applications De Recherche Scientifique
Drug Discovery
The pyrrolidine ring, which is a part of the “3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride” molecule, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Antimicrobial Agents
The compound shows promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens . This is particularly relevant for combating biofilm-associated infections caused by Enterococcus faecium .
Antioxidant Effect
The compound has been tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays . The results of these assays indicate that the compound has a significant antioxidant effect .
Toxicity Testing
The compound has been tested for toxicity on freshwater cladoceran Daphnia magna Straus . The results of this test can provide valuable information about the environmental impact of the compound .
In Silico Studies
In silico studies have been performed concerning the potential antimicrobial effect and toxicity of the compound . These studies can provide valuable insights into the potential applications and risks of the compound .
Synthesis of Novel Compounds
The compound can be used in the synthesis of novel compounds, including N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles . These novel compounds can have a wide range of applications in various fields of scientific research .
Propriétés
IUPAC Name |
3-(4-bromophenyl)sulfonylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S.ClH/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKFLKHFZRKURQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)C2=CC=C(C=C2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1447422.png)






![2-[2-Bromo-5-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447431.png)